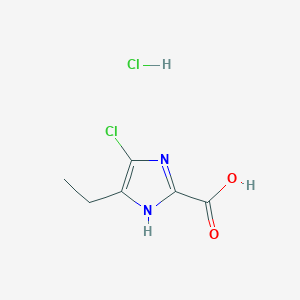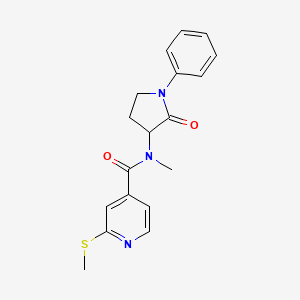
4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-ethyl-1H-imidazole-2-carboxylic acid hydrochloride is a chemical compound belonging to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a chlorine atom at the 4-position, an ethyl group at the 5-position, and a carboxylic acid group at the 2-position, with an additional hydrochloride moiety.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of ethyl 2-aminomalonate with chloroacetic acid under acidic conditions. The reaction proceeds via the formation of an intermediate imidazole ring, followed by chlorination and ethylation.
Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The process involves the reaction of ethyl 2-aminomalonate with chloroacetic acid in the presence of a strong acid catalyst, followed by ethylation and purification steps.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form the corresponding carboxylic acid derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the imidazole ring, to form reduced derivatives.
Substitution: The chlorine atom at the 4-position can be substituted with various nucleophiles, leading to a range of substituted imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acid derivatives such as esters and amides.
Reduction Products: Reduced imidazole derivatives.
Substitution Products: Various substituted imidazole derivatives depending on the nucleophile used.
作用機序
Target of Action
Imidazole compounds are versatile and can interact with various biological targets. They are key components in many functional molecules used in a variety of applications .
Mode of Action
The mode of action of imidazole compounds can vary greatly depending on their specific structure and the target they interact with. Some imidazole compounds have been reported to interact with targets via hydrogen bonding, due to the presence of nitrogen atoms in the imidazole ring .
Biochemical Pathways
Imidazole compounds can be involved in a wide range of biochemical pathways, depending on their specific targets. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
The molecular and cellular effects of imidazole compounds can vary greatly depending on their specific targets and mode of action. Some imidazole compounds have been reported to have antimicrobial, anti-inflammatory, and antitumor effects .
Action Environment
The action, efficacy, and stability of imidazole compounds can be influenced by various environmental factors, such as pH and temperature. For example, the anion of 4-imidazolecarboxylic acid has been reported to stabilize binuclear hydroxo complexes of trivalent lanthanides in the pH range 7-10 .
科学的研究の応用
4-Chloro-5-ethyl-1H-imidazole-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate the role of imidazole derivatives in cellular processes and enzyme inhibition.
Medicine: It has potential therapeutic applications, particularly in the development of antifungal and antibacterial agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
類似化合物との比較
4-Chloro-5-ethyl-1H-imidazole-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the imidazole ring. Similar compounds include:
4-Chloro-1H-imidazole: Lacks the ethyl group at the 5-position.
5-Ethyl-1H-imidazole-2-carboxylic acid: Lacks the chlorine atom at the 4-position.
4-Chloro-5-methyl-1H-imidazole-2-carboxylic acid: Has a methyl group instead of an ethyl group at the 5-position.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
特性
IUPAC Name |
4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2.ClH/c1-2-3-4(7)9-5(8-3)6(10)11;/h2H2,1H3,(H,8,9)(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFFSWDERDAHPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N1)C(=O)O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2975325.png)
![2-(1-{[(pyridin-3-yl)methyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2975327.png)
![2-{[(2,6-Dioxocyclohexyliden)methyl]amino}-2-phenylacetic acid](/img/structure/B2975329.png)

![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-3-carboxylic acid](/img/structure/B2975331.png)

![tert-Butyl N-[(3S)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2975336.png)



![12-oxo-1,2,3,4,7,9,10,12-octahydro-8H-[1]benzothieno[2,3-d]pyrido[1,2-a]pyrimidine-7-carbohydrazide](/img/structure/B2975344.png)

